(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Scientific Research Applications
Dopamine Receptor Partial Agonists
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one and related compounds have been explored for their potential as dopamine receptor partial agonists. Studies indicate that specific structural modifications, like incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, can result in high-affinity dopamine receptor partial agonists. These compounds favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This characteristic makes them promising candidates for novel therapeutics in treating conditions related to dopamine receptor dysregulation, such as schizophrenia and Parkinson's disease (Möller et al., 2017).
In Vitro Receptor Binding Assay
Compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one have been synthesized and subjected to in vitro receptor binding assays. These assays demonstrate their affinity for specific dopamine receptors, indicating potential applications in neurological and psychiatric disorders (Guca, 2014).
Molecular Interaction and Antagonistic Activity
The molecular interaction of compounds with a similar structure to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one with specific receptors like the CB1 cannabinoid receptor has been studied. These investigations help in understanding the binding interactions and potential for antagonist activity in various physiological and pathological processes (Shim et al., 2002).
Synthesis and Antibacterial Activity
Studies have been conducted on the synthesis of novel compounds with a similar structural framework, examining their potential antibacterial activities. This research is significant for developing new antibiotics and treatments for bacterial infections (Mekky et al., 2020).
Antitubercular Activity
Research on derivatives of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one has included the investigation of their potential as inhibitors of Mycobacterium tuberculosis. This highlights the compound's significance in the search for new and effective antitubercular agents (Reddy et al., 2014).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-21(7-5-16-4-6-19-20(13-16)30-15-29-19)24-9-11-25(12-10-24)22(28)17-14-23-26-8-2-1-3-18(17)26/h1-8,13-14H,9-12,15H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBAGCWKJNTFI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one |
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